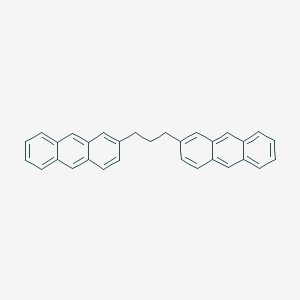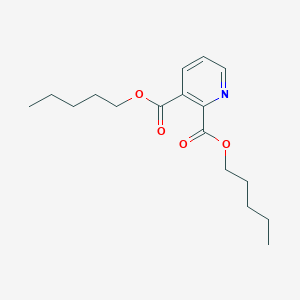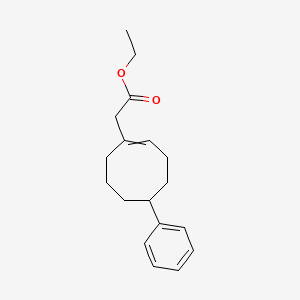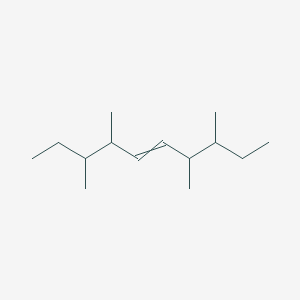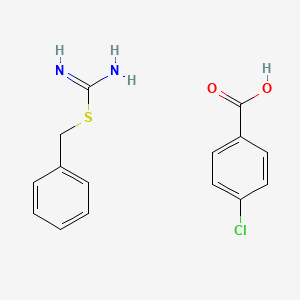
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fluorenones, which are characterized by a fluorene backbone with a ketone group at the 9-position. The presence of nitro groups at the 2 and 5 positions, along with a carboxylic acid group at the 4 position, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major products are typically the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used and can include various substituted fluorenones.
Aplicaciones Científicas De Investigación
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with nitro groups at the 2 and 7 positions.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Contains additional sulfonic acid groups.
9-Fluorenone-4-carboxylic acid: Lacks nitro groups but has a similar fluorene backbone.
Uniqueness
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro groups, which influences its reactivity and potential applications. The combination of nitro and carboxylic acid groups provides a versatile platform for various chemical modifications and biological interactions.
Propiedades
Número CAS |
64724-73-8 |
|---|---|
Fórmula molecular |
C14H6N2O7 |
Peso molecular |
314.21 g/mol |
Nombre IUPAC |
2,5-dinitro-9-oxofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H6N2O7/c17-13-7-2-1-3-10(16(22)23)12(7)11-8(13)4-6(15(20)21)5-9(11)14(18)19/h1-5H,(H,18,19) |
Clave InChI |
ZAAWZKGOJAPALJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
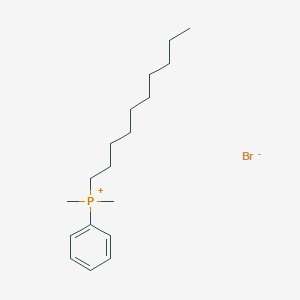
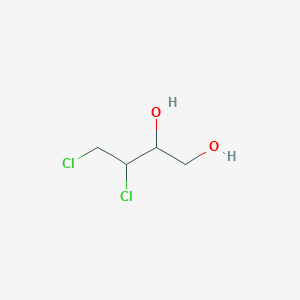
![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
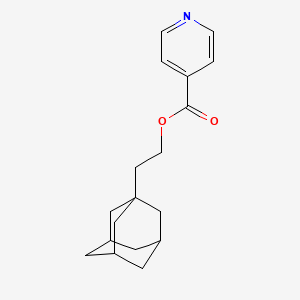
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
